molecular formula C13H16N4O2S B5703861 3-(2-furyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole

3-(2-furyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole

Cat. No. B5703861
M. Wt: 292.36 g/mol
InChI Key: SEOMAWMNXJIBCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(2-furyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole involves complex organic reactions, often starting with precursors such as furyl- or pyrrolidinyl-based derivatives. For example, the synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate and related compounds, which share structural similarities with the compound , has been explored for their hypolipidemic activities (Moriya et al., 1988).

Molecular Structure Analysis

The molecular structure of related 1,2,4-triazole derivatives has been elucidated using various spectroscopic methods, including 1H-NMR, 13C-NMR, and X-ray crystallography. These studies help in understanding the spatial arrangement of atoms within the molecule and the electronic environment, which are critical for predicting the reactivity and interactions of the compound (Szulczyk et al., 2017).

Chemical Reactions and Properties

1,2,4-Triazole derivatives are known for their reactivity and participation in various chemical reactions. They can undergo substitutions, cycloadditions, and other transformations that alter their structure and functional properties. For example, ester-linked 1,4-disubstituted 1,2,3-triazoles with a furyl/thienyl moiety have been synthesized and evaluated for their antimicrobial properties, demonstrating the versatile reactivity of the triazole core (Kaushik et al., 2017).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography studies, for instance, have provided insights into the crystal packing and hydrogen bonding patterns of these compounds, which in turn affect their physical state and stability (Zareef et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Triazoles are known to bind with a variety of enzymes and receptors, showing versatile biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For example, some compounds containing a pyrrolidinyl group are known to be acutely toxic .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis methods, and investigating its physical and chemical properties. Given the biological activities of triazoles, it could be of interest in the development of new drugs .

properties

IUPAC Name

2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-16-12(10-5-4-8-19-10)14-15-13(16)20-9-11(18)17-6-2-3-7-17/h4-5,8H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOMAWMNXJIBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCCC2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone

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